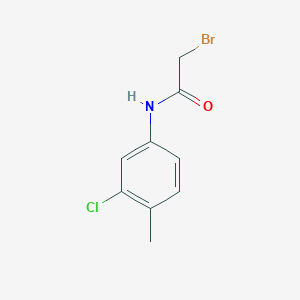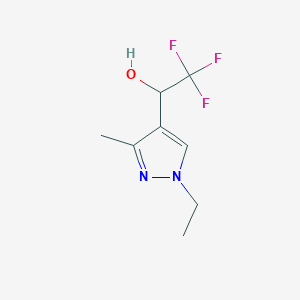
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol is a chemical compound characterized by the presence of a pyrazole ring substituted with ethyl and methyl groups, and a trifluoroethanol moiety
准备方法
The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反应分析
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoroethanol moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, forming ethers or esters.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.
相似化合物的比较
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanol can be compared with similar compounds such as:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound lacks the trifluoroethanol moiety and has different chemical properties and reactivity.
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propanol: This compound has a propanol group instead of trifluoroethanol, leading to variations in its physical and chemical properties.
The uniqueness of this compound lies in its trifluoroethanol moiety, which imparts distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O/c1-3-13-4-6(5(2)12-13)7(14)8(9,10)11/h4,7,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOLFXORWGQZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(cyanomethyl)(phenyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate](/img/structure/B2951016.png)


![10-(2-ethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2951021.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2951022.png)
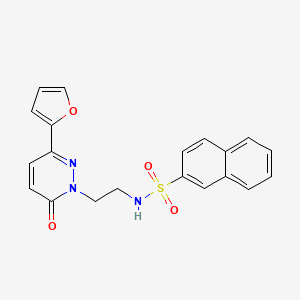
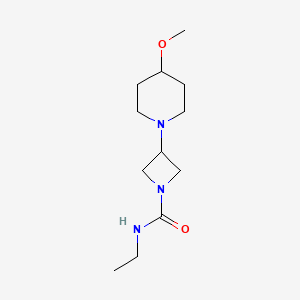
![4-bromo-1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B2951027.png)
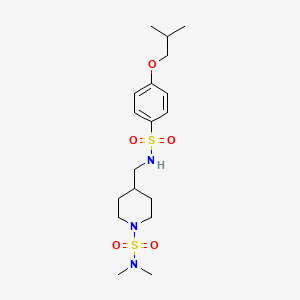
![N-(2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2951033.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2951034.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2951035.png)
![4-fluoro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2951036.png)
